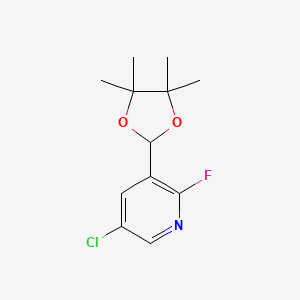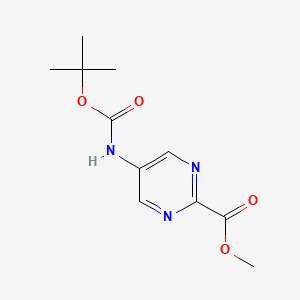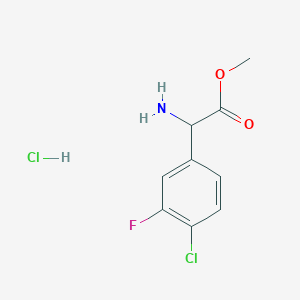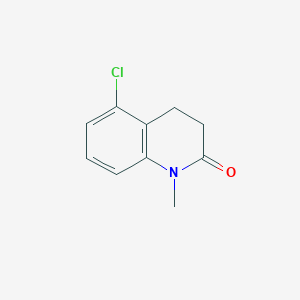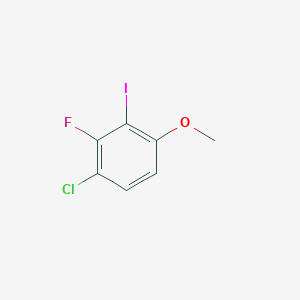
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a compound with the molecular weight of 286.47 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The InChI code for 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is1S/C7H5ClFIO/c1-11-7-4 (8)2-3-5 (10)6 (7)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The chemical reactions of benzene derivatives typically involve electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a liquid at room temperature . It has a molecular weight of 286.47 and is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Reactions and Synthesis
- The compound participates in SNAr (nucleophilic aromatic substitution) reactions, where the substitution preference can be influenced by the nature of the nucleophile. For instance, in 3,4-dihalogenonitrobenzenes, the substitution of a fluorine atom becomes predominant with harder nucleophiles like methoxide anion (Cervera, Marquet, & Martin, 1996).
- The compound has been used in fluorination reactions of aromatic substrates, showcasing its utility in electrophilic aromatic substitution reactions (Banks, Besheesh, Fraenk, & Klapötke, 2003).
Molecular and Structural Studies
- The conformation and structural properties of similar molecules, like α,α,α,-trifluoroanisoles, have been investigated, providing insights into the molecular dynamics and potential energy governing rotation about the phenyl O-bond (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).
- Studies on vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have provided detailed insights into their electronic states and vibrational behavior, enhancing our understanding of their molecular structures (Kwon, Kim, & Kim, 2002).
Chemical and Catalytic Properties
- The cobalt-catalyzed methoxycarbonylation of polysubstituted benzenes, including those with fluorine, chlorine, and bromine, has been studied to understand the chemo- and regio-selectivity of the reaction. This research is crucial for developing synthesis methods for various benzoic acid derivatives (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
- The compound's utility in arylation reactions has been explored, especially in the context of copper(I)-catalyzed arylation, highlighting its potential in the field of organic synthesis (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-2-fluoro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCPFHDNZFTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

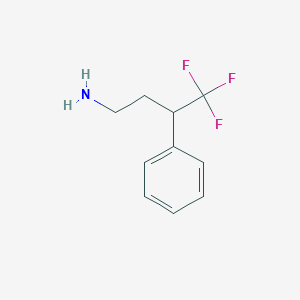
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
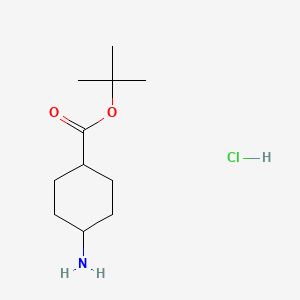
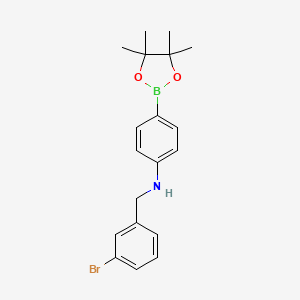
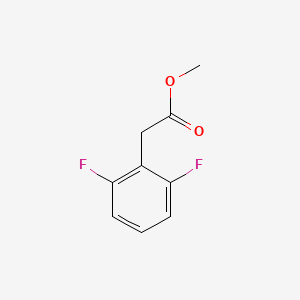
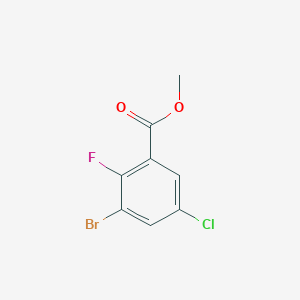
![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)
![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
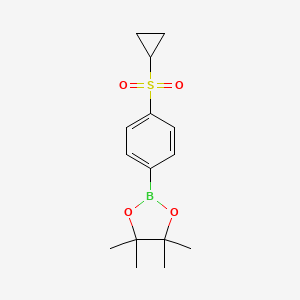
![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)
